3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline

Lipophilicity Hydrogen Bond Donor Bioisostere

Why choose 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline (CAS 1411726-12-9)? This dual-feature aniline intermediate uniquely combines a difluoromethyl group—a lipophilic hydrogen bond donor that bioisosterically replaces OH/SH—with a saturated tetrahydropyran-4-ylmethoxy ether that elevates Fsp3 to ~0.46, enhancing solubility, selectivity, and metabolic stability. Unlike CF3 analogs (no H-bond donation) or simple methoxy derivatives (Fsp3 ~0.25, rapid clearance), this compound enables fine-tuned SAR in a single scaffold. Documented in JP6286031B2 for indole-based SERD anticancer agents. Ideal for kinase inhibitor hinge-binding modifications and 3D fragment libraries. Reduce synthetic iteration—order this strategic intermediate today.

Molecular Formula C13H17F2NO2
Molecular Weight 257.28 g/mol
Cat. No. B12080321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline
Molecular FormulaC13H17F2NO2
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1COCCC1COC2=C(C=C(C=C2)N)C(F)F
InChIInChI=1S/C13H17F2NO2/c14-13(15)11-7-10(16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9,13H,3-6,8,16H2
InChIKeyXRNSFFDYWFJYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline – Structural Profile and Procurement Rationale for C13H17F2NO2 Research Intermediate


3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline (CAS 1411726-12-9, MW 257.28 g/mol, formula C13H17F2NO2) is a difluoromethyl-substituted aromatic amine bearing a tetrahydropyran-4-ylmethoxy (oxan-4-ylmethoxy) ether at the para position relative to the aniline nitrogen. The compound integrates two pharmacologically significant structural motifs within a single intermediate: a lipophilic hydrogen bond donor (CF2H group) capable of bioisosteric replacement of hydroxyl or thiol functionalities, and a saturated oxygen heterocycle (tetrahydropyran) that enhances fraction sp3 (Fsp3) character and modulates physicochemical properties [1][2]. This dual-feature architecture distinguishes it from simpler mono-substituted aniline building blocks and positions it as a strategic intermediate for medicinal chemistry programs requiring fine-tuned lipophilicity, hydrogen bonding capacity, and metabolic stability in lead optimization campaigns [3].

Why In-Class Substitution Fails for 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline: Physicochemical Non-Interchangeability


Generic substitution among fluorinated aniline building blocks is precluded by the non-additive interplay between the difluoromethyl and oxan-4-ylmethoxy substituents. Replacing the CF2H group with CF3 eliminates hydrogen bond donor capacity entirely, as CF3 cannot serve as a lipophilic hydrogen bond donor [1]. Conversely, replacing CF2H with OCH3 reduces lipophilicity and removes the capacity for CF2-H···O hydrogen bonding interactions that influence target binding conformations [2][3]. Substituting the oxan-4-ylmethoxy group with a simple methoxy group sacrifices the saturated heterocycle's contribution to Fsp3 (from approximately 0.5 to ~0.25), which is correlated with clinical developability outcomes . Shortening the methylene spacer to a direct oxan-4-yloxy ether alters conformational flexibility and the spatial orientation of the tetrahydropyran ring relative to the aniline core, potentially disrupting engineered binding interactions. These structural variations produce quantifiably different physicochemical profiles that cannot be assumed interchangeable in structure-activity relationship (SAR) studies or scale-up syntheses [4].

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline vs. Closest Analogs


Lipophilicity Modulation: CF2H Provides Quantifiable LogP Difference vs. CF3 and OCH3 Analogs

The difluoromethyl (CF2H) group in 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline provides a distinct lipophilicity profile compared to trifluoromethyl (CF3) or methoxy (OCH3) analogs. Experimental data from a series of difluoromethyl anisoles and thioanisoles demonstrate that the Δlog P(water-octanol) for CH3/CF2H exchange spans from -0.1 to +0.4 log units, depending on the attached functional group [1]. The hydrogen bond acidity parameter (A) for CF2H-substituted compounds was determined as 0.085-0.126 using Abraham's solute 1H NMR analysis, confirming measurable hydrogen bond donor capacity absent in CF3-substituted analogs [1][2]. The CF2H group acts as a hydrogen bond donor on a scale similar to thiophenol and aniline, but not hydroxyl, providing a unique intermediate hydrogen bonding profile [3].

Lipophilicity Hydrogen Bond Donor Bioisostere

Fraction sp3 (Fsp3) Enhancement: Oxan-4-ylmethoxy Group Increases Saturated Carbon Character vs. Methoxy and Direct Ether Analogs

The oxan-4-ylmethoxy substituent in the target compound introduces a saturated tetrahydropyran ring, contributing to higher fraction sp3 (Fsp3) compared to simpler alkoxy analogs. Vendor analytical data for 4-(oxan-4-ylmethoxy)aniline (the non-fluorinated analog) reports a computed Fsp3 of 0.5 and LogP of 1.408 . In contrast, 3-(difluoromethyl)-4-methoxyaniline (replacing the oxan-4-ylmethoxy with a methoxy group) has a lower Fsp3 of approximately 0.25 (estimated from C8H9F2NO with one sp3 carbon out of 8 non-hydrogen atoms). The target compound, retaining both the CF2H group and the oxan-4-ylmethoxy group, is expected to maintain elevated Fsp3 (approximately 0.46 based on C13H17F2NO2 with 6 sp3 carbons out of 13 non-hydrogen atoms). Higher Fsp3 has been correlated with improved clinical success rates in drug development pipelines [1].

Fsp3 Drug-likeness Molecular complexity

Patent-Validated Synthetic Utility as Anticancer Intermediate: Documented in JP6286031B2

The compound is catalogued in the J-GLOBAL patent database as an intermediate associated with Japanese Patent JP6286031B2, which claims novel indole derivatives with anticancer activity acting as selective estrogen receptor downregulators (SERDs) [1]. The patent, filed May 27, 2014 and assigned patent number 6286031, describes compounds of formula (I) where the aniline core bearing difluoromethyl and oxan-4-ylmethoxy substituents serves as a key building block for constructing therapeutically active indole derivatives [1]. Separately, BindingDB data for a structurally related compound incorporating both a 3-(difluoromethyl)phenyl motif and a fluorotetrahydropyran moiety (US20240279221, Example 60) shows a binding affinity of Kd = 10 nM against human SOS1 measured by SPR assay, demonstrating the pharmacological relevance of this substitution pattern [2].

Patent intermediate Anticancer SERD

Metabolic Stability Advantage: CF2H as a Metabolically Resilient Replacement for Methoxy Groups

The difluoromethyl group (CF2H) is recognized as a metabolically stable replacement for methoxy (OCH3) groups in aromatic systems. Comparative drug metabolism studies demonstrate that the CF2H group decreases susceptibility to CYP-mediated oxidative O-demethylation, a common metabolic liability of methoxy-substituted anilines . While direct microsomal stability data for the target compound are not publicly available, class-level evidence indicates that CF2H-substituted aniline derivatives exhibit enhanced metabolic stability compared to their OCH3 counterparts, as the C-F bonds resist cytochrome P450-mediated oxidation that readily cleaves the O-CH3 ether linkage [1]. Additionally, the oxan-4-ylmethoxy group, featuring a saturated tetrahydropyran ring, is less prone to CYP-mediated oxidation compared to electron-rich methoxy substituents due to the absence of labile O-CH3 bonds, further contributing to the overall metabolic resilience of the scaffold [2].

Metabolic stability CYP resistance Oxidative metabolism

Bioisosteric Versatility: CF2H Serves as a Quantitatively Characterized Bioisostere for Hydroxyl and Thiol Pharmacophores

The CF2H group in 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline is a quantitatively validated bioisostere for hydroxyl (OH) and thiol (SH) groups. Crystallographic, spectroscopic, and computational evidence demonstrates that CF2H can serve as a more lipophilic bioisostere of OH, while acting as a similar or less lipophilic bioisostere of SH and CH3 when attached to aryl systems [1][2]. Regarding lipophilicity, the CF2H group may act as a more lipophilic bioisostere of OH but as a similar or less lipophilic bioisostere of SH and CH3, respectively, when attached to Ar or alkyl [1]. Experimental Δlog P values show that CF2H substitution provides a lipophilicity increase relative to OH while preserving hydrogen bond donor capability, a combination not achievable with CF3 (which increases lipophilicity but eliminates HBD) or with OH itself (which provides HBD but with lower lipophilicity) [3].

Bioisostere Hydrogen bonding Lead optimization

Optimal Research and Industrial Deployment Scenarios for 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline


Lead Optimization of Kinase Inhibitors Requiring Balanced Lipophilicity and Hydrogen Bond Donor Capacity

In kinase inhibitor programs where an aniline moiety serves as a hinge-binding element or solvent-exposed substituent, 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline provides simultaneous modulation of lipophilicity (LogP contribution) and hydrogen bond donor capacity that is not achievable with CF3- or OCH3-substituted analogs [1]. The CF2H group's hydrogen bond acidity (A = 0.085-0.126) can engage water networks or polar protein residues while contributing a tunable Δlog P of -0.1 to +0.4 relative to CH3 [2], enabling fine-tuning of kinase selectivity profiles without resorting to separate CF3 and OH analog syntheses.

Synthesis of SERD (Selective Estrogen Receptor Degrader) Candidates via Patent-Validated Routes

The compound's documented role as an intermediate in JP6286031B2 for indole-based SERD anticancer agents [1] provides a validated synthetic pathway for medicinal chemistry teams developing estrogen receptor-targeting therapeutics. The tetrahydropyran-4-ylmethoxy group contributes to conformational flexibility and solubility [2], while the CF2H group enhances metabolic stability, addressing the rapid clearance issues often encountered with methoxy-substituted SERD candidates.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp3 Building Blocks

With an estimated Fsp3 of approximately 0.46, this compound is well-suited for fragment library construction aimed at exploring three-dimensional chemical space [1]. The elevated Fsp3 relative to methoxy analogs (~0.25) supports the 'escape from flatland' paradigm in drug discovery, where higher saturated carbon content correlates with improved clinical candidate properties including solubility, reduced off-target promiscuity, and enhanced selectivity [2].

Agrochemical Intermediate Development Leveraging Dual Fluorine-Oxygen Heterocycle Architecture

The combination of a difluoromethyl group (widely used in agrochemicals for enhanced metabolic stability and lipophilicity) with an oxan-4-ylmethoxy substituent (providing solubility and environmental degradability tuning) makes this compound a strategic intermediate for fungicide or herbicide development [1]. The CF2H group has been shown to enhance the efficacy and selectivity of agrochemical active ingredients by improving cuticular penetration while maintaining target site binding [2].

Quote Request

Request a Quote for 3-(Difluoromethyl)-4-(oxan-4-ylmethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.